![molecular formula C15H24N2 B6602337 N-Benzyl-3-(piperidin-1-yl)propan-1-amine CAS No. 91207-47-5](/img/structure/B6602337.png)
N-Benzyl-3-(piperidin-1-yl)propan-1-amine
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Overview
Description
N-Benzyl-3-(piperidin-1-yl)propan-1-amine is a synthetic organic compound with a variety of applications in the chemical and pharmaceutical industries. It is a derivative of the piperidine ring and is a white crystalline solid. It is a versatile building block for the synthesis of a wide range of organic compounds and is used in the production of various pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
N-Benzyl-3-(piperidin-1-yl)propan-1-amine is used in a variety of scientific research applications. It is used as a building block for the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Mechanism of Action
N-Benzyl-3-(piperidin-1-yl)propan-1-amine acts as a nucleophile in organic reactions, forming a covalent bond with an electrophile. It is also capable of forming hydrogen bonds with other molecules, which can result in the formation of complexes or the stabilization of reaction intermediates.
Biochemical and Physiological Effects
This compound has no known adverse biochemical or physiological effects. It is a non-toxic compound and is not known to be a carcinogen or mutagen.
Advantages and Limitations for Lab Experiments
N-Benzyl-3-(piperidin-1-yl)propan-1-amine is a versatile building block for the synthesis of a wide range of organic compounds and is used in a variety of laboratory experiments. It is a non-toxic compound and is relatively stable in the presence of light and oxygen. However, it is sensitive to strong acids and bases, and should be handled with care.
Future Directions
N-Benzyl-3-(piperidin-1-yl)propan-1-amine has potential applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. It could also be used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, further research could be conducted to explore its potential applications in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
N-Benzyl-3-(piperidin-1-yl)propan-1-amine can be synthesized from the reaction of benzaldehyde and piperidine. The reaction is conducted in the presence of a strong base such as sodium ethoxide and is carried out in an inert atmosphere. The resulting product is then purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-benzyl-3-piperidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-8-15(9-4-1)14-16-10-7-13-17-11-5-2-6-12-17/h1,3-4,8-9,16H,2,5-7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXENVEDQXIFHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536741 |
Source
|
Record name | N-Benzyl-3-(piperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91207-47-5 |
Source
|
Record name | N-Benzyl-3-(piperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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